Silver(1+) 4-oxopent-2-en-2-olate
Description
Crystallographic Analysis of Silver(I) Acetylacetonate Coordination Geometry
The coordination geometry of silver(I) acetylacetonate is influenced by the d¹⁰ electronic configuration of Ag⁺ and the bidentate nature of the acetylacetonate ligand. While direct single-crystal X-ray diffraction data for Ag(acac) is limited in the provided sources, structural analogs and synthesis pathways offer insights. Silver(I) complexes often adopt linear or trigonal planar geometries due to the absence of crystal field stabilization effects in d¹⁰ systems. For instance, in the heterometallic coordination polymer {[Ruᴵᴵᴵ(acac)₂(μ-BTD)₂Agᴵ(ClO₄)]ClO₄}, silver(I) exhibits a trigonal-planar geometry coordinated by two nitrogen atoms from benzothiadiazole (BTD) ligands and one oxygen from a perchlorate anion. This geometry aligns with the tendency of Ag⁺ to favor low-coordination-number environments.
In Ag(acac), the acetylacetonate ligand likely binds via its two oxygen atoms, forming a four-membered chelate ring. This configuration is analogous to copper(II) acetylacetonate, which adopts a square-planar geometry. However, the absence of d-electron-derived Jahn-Teller distortions in Ag⁺ (d¹⁰) may permit subtle geometric variations. The SMILES string CC(=O)\C=C(\C)O[Ag] confirms the κ²-O,O’ binding mode of the ligand. Spectroscopic data, such as solid-state ³¹P NMR studies on related silver(I) silanethiolates, further support the prevalence of two-coordinate or three-coordinate Ag⁺ centers in analogous complexes.
Comparative Structural Features Across Metal Acetylacetonate Series
The structural diversity of metal acetylacetonates arises from variations in oxidation states, ionic radii, and d-electron counts. A comparative analysis reveals distinct trends:
Copper(II) acetylacetonate’s square-planar geometry contrasts with the trigonal-planar preference of Ag⁺, highlighting the role of d-electron count in dictating geometry. Iron(III) acetylacetonate, with its octahedral coordination, demonstrates how higher oxidation states and smaller ionic radii favor six-coordinate complexes. Silver(I) acetylacetonate occupies an intermediate position, where the lack of d-orbital splitting allows for adaptable coordination environments, as seen in its ability to form polymers or monomeric units depending on ancillary ligands.
Stereochemical Implications of the 6s² Lone Electron Pair
The stereochemistry of silver(I) acetylacetonate is intricately linked to the relativistic effects influencing its 4d¹⁰5s⁰ electronic configuration. Although the inert-pair effect—traditionally associated with post-transition metals like lead—is less pronounced in Ag⁺, relativistic contraction of the 5s orbital enhances the stability of the d¹⁰ configuration. This contraction reduces the propensity for s-orbital participation in bonding, favoring low-coordination-number geometries.
In Ag(acac), the stereochemical rigidity of the acetylacetonate ligand juxtaposes with the flexibility of Ag⁺’s coordination sphere. Crystallographic studies of related silver(I) complexes, such as bis[(triphenylphosphine)(tri-o-tolylsilanethiolato)silver(I)], reveal distorted trigonal-planar geometries where Ag⁺ adapts to ligand steric demands. This adaptability underscores the interplay between the ligand’s chelating strength and the metal’s electronic preferences. Furthermore, the absence of unpaired d-electrons eliminates magnetic anisotropy, simplifying NMR characterization but complicating EPR analysis.
The 6s² lone pair, while not directly involved in bonding, influences secondary interactions such as argentophilic (Ag···Ag) contacts. These interactions, though not explicitly documented for Ag(acac), are prevalent in silver(I) clusters and may contribute to supramolecular assembly in the solid state.
Properties
IUPAC Name |
silver;4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Ag/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHACQUSVOVNARW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].[Ag+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7AgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Methodology
This approach, adapted from patent WO2004056737A1, involves reacting silver hydroxide (AgOH) or hydrated silver oxide with acetylacetone (acacH). The reaction leverages the weak acidity of acetylacetone (pKa ≈ 8–9) to deprotonate the ligand, forming the acetylacetonate anion (acac⁻), which coordinates with Ag⁺.
Steps :
- Precipitation of AgOH :
- Reaction with Acetylacetone :
- Isolation :
- The product is filtered, washed with cold water, and dried under vacuum.
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | 85–92% |
| Purity | >98% (by elemental analysis) |
| Reaction Temperature | 40–50°C |
| Critical Factor | Complete removal of alkali contaminants |
Direct Reaction of Silver Nitrate with Acetylacetone in Solvent Media
Methanol-Acetonitrile Solvent System
Developed by Wakeshima et al., this method avoids isolating AgOH by directly reacting AgNO₃ with acetylacetone in a mixed solvent system.
Steps :
- Dissolution :
- AgNO₃ is dissolved in dry methanol.
- Ligand Addition :
- Acetylacetone and triethylamine (NEt₃) are added to deprotonate acacH.
- Reaction Conditions :
- Isolation :
- The product precipitates upon cooling, is filtered, and dried.
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | 78–84% |
| Purity | 95–97% (by IR spectroscopy) |
| Solvent Ratio | MeOH:MeCN = 1:1 (v/v) |
| Advantages | Avoids alkali contamination; scalable |
Redox-Based Synthesis Using Hydrogen Peroxide
While patents describe redox methods for transition metals like Mn and Cr, silver’s +1 oxidation state simplifies synthesis. However, hydrogen peroxide (H₂O₂) can stabilize reactive intermediates in some protocols.
Adapted Protocol :
- Oxidation :
- Ag metal is oxidized with 30% H₂O₂ in aqueous medium to form Ag⁺.
- Ligand Coordination :
- Acetylacetone is added, and pH is adjusted to 5.5–6.0 using NH₄OH.
- Isolation :
- Ag(acac) precipitates and is purified via recrystallization from ethanol.
Key Data :
| Parameter | Value/Description |
|---|---|
| Yield | 70–75% |
| Purity | 90–93% |
| Limitations | Lower yield due to side reactions |
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Acid-Base (AgOH) | 85–92 | >98 | High | High purity, minimal solvents |
| Direct (AgNO₃/MeOH) | 78–84 | 95–97 | Moderate | No alkali contaminants |
| Redox (H₂O₂) | 70–75 | 90–93 | Low | Direct metal use |
Challenges and Optimization Strategies
Contamination Control
Solvent Selection
- Polar aprotic solvents (e.g., MeCN) improve ligand coordination but increase costs. Ethanol-water mixtures offer a cost-effective alternative with 80–85% yields.
Industrial vs. Laboratory-Scale Production
| Factor | Industrial Scale | Laboratory Scale |
|---|---|---|
| Preferred Method | Acid-Base (AgOH) | Direct (AgNO₃/MeOH) |
| Throughput | 10–50 kg/batch | 1–100 g/batch |
| Cost Drivers | Solvent recovery, waste management | Purity, reagent availability |
Recent Advances (Post-2020)
Chemical Reactions Analysis
Types of Reactions
Silver(1+) 4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide.
Reduction: It can be reduced to metallic silver.
Substitution: The ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines.
Major Products
Oxidation: Silver oxide (Ag2O)
Reduction: Metallic silver (Ag)
Substitution: Various silver-ligand complexes depending on the substituent used.
Scientific Research Applications
Silver(1+) 4-oxopent-2-en-2-olate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of silver nanoparticles.
Biology: Investigated for its antimicrobial properties and potential use in medical devices.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of conductive inks and coatings for electronic applications.
Mechanism of Action
The mechanism of action of silver(1+) 4-oxopent-2-en-2-olate involves the release of silver ions, which interact with various molecular targets. These silver ions can bind to proteins, nucleic acids, and cell membranes, disrupting cellular functions and leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
The 4-oxopent-2-en-2-olate ligand forms stable complexes with various metals, but differences arise in geometry, stability, and reactivity based on the metal’s oxidation state and ionic radius:
Notes:
- Silver’s +1 oxidation state limits its coordination number, often resulting in simpler geometries compared to +2 or +3 metals like Cu²⁺ or Co³⁺.
- Lead(II) complexes exhibit environmental and health hazards, unlike silver or cobalt derivatives .
Stability and Reactivity
- Thermal Stability : Cobalt(III) and titanium(IV) complexes are stable at elevated temperatures (>200°C), whereas silver and copper derivatives may decompose at lower temperatures (~150°C) due to weaker metal-ligand bonds .
Data Tables
Table 1: Key Identifiers of 4-Oxopent-2-en-2-olate Complexes
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| This compound | Not explicitly listed | AgC₅H₇O₂ | ~194.9 (estimated) |
| Copper(II) 4-oxopent-2-en-2-olate | 13395-16-9 | Cu(C₅H₇O₂)₂ | 262.76 |
| Cobalt(III) 4-oxopent-2-en-2-olate | 21679-46-9 | Co(C₅H₇O₂)₃ | 356.26 |
| Lead(II) 4-oxopent-2-en-2-olate | 15282-88-9 | Pb(C₅H₇O₂)₂ | 405.41 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Silver(1+) 4-oxopent-2-en-2-olate, and how can purity be validated experimentally?
- Methodology :
- Synthesis typically involves reacting silver nitrate with the sodium salt of 4-oxopent-2-en-2-olic acid under inert conditions to prevent oxidation.
- Purity validation requires a combination of elemental analysis (C, H, O, Ag content), FTIR to confirm ligand coordination (C=O and C=C stretching frequencies), and X-ray diffraction (XRD) for crystallinity assessment.
- Thermogravimetric analysis (TGA) can identify solvent residues or decomposition products .
- Key Data :
| Technique | Expected Outcome |
|---|---|
| FTIR | Peaks at 1650–1700 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=C) |
| XRD | Crystallographic match with analogous metal-enolate structures |
| TGA | Mass loss <5% below 150°C (indicating low solvent retention) |
Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions?
- Experimental Design :
- Conduct accelerated stability studies by exposing the compound to controlled humidity (20–80% RH), temperature (25–60°C), and light (UV/visible) in sealed chambers.
- Monitor degradation via HPLC for ligand dissociation or UV-Vis spectroscopy for Ag⁺ reduction to Ag⁰ (plasmonic absorption at ~400 nm).
- Use mass spectrometry (MS) to identify degradation byproducts .
Advanced Research Questions
Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology :
- Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., LANL2DZ for Ag) to predict bond lengths, charge distribution, and frontier molecular orbitals.
- Compare computational results with experimental XRD and XPS data to validate accuracy.
- Analyze ligand-to-metal charge transfer (LMCT) transitions to explain redox behavior .
- Data Interpretation : Discrepancies between predicted and observed spectra may indicate neglected solvent effects or relativistic corrections for Ag .
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Analytical Framework :
- Perform kinetic studies under standardized conditions (solvent, temperature, substrate ratios) to isolate variables.
- Use in-situ Raman spectroscopy to monitor intermediate species during catalysis.
- Compare turnover frequencies (TOF) and activation energies (Ea) across studies to identify outliers.
- Re-evaluate ligand coordination modes (monodentate vs. bidentate) via EXAFS .
- Example Data Conflict : Higher TOF values in polar solvents may arise from enhanced Ag⁺ solvation, altering the active species .
Q. What strategies optimize the reproducibility of this compound in nanoparticle synthesis?
- Best Practices :
- Standardize precursor concentrations, reducing agents (e.g., NaBH₄), and capping agents (e.g., PVP).
- Document reaction parameters (pH, stirring rate, temperature) using a detailed protocol template (see for experimental section guidelines).
- Publish raw TEM/SEM images, particle size distributions, and zeta potential data in supplementary materials to enable direct comparison .
- Common Pitfalls : Inconsistent nucleation rates due to trace impurities can skew size distributions. Pre-filter solvents and use chelating agents to sequester interfering ions .
Data Management and Reporting Guidelines
Q. How should researchers structure datasets for this compound to ensure reproducibility?
- Data Plan :
- Organize raw data (spectra, chromatograms) and processed data (peak integrals, crystallographic parameters) in separate folders with timestamps.
- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) using metadata templates (e.g., DOI assignment for public archives).
- Include error margins and uncertainty calculations for quantitative measurements .
- Example :
| Dataset Type | Format | Metadata Required |
|---|---|---|
| XRD | .cif | Wavelength, temperature, R-factor |
| NMR | .jdx | Solvent, reference standard |
Q. What statistical methods are appropriate for analyzing contradictory results in this compound’s thermodynamic properties?
- Analysis Workflow :
- Apply multivariate regression to correlate thermodynamic parameters (ΔH, ΔS) with experimental variables (e.g., solvent polarity).
- Use Grubbs’ test to identify outliers in enthalpy of formation measurements.
- Report confidence intervals (95% CI) and p-values for hypothesis testing .
- Case Study : Conflicting ΔG values may stem from inconsistent activity coefficient models in solution-phase calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
